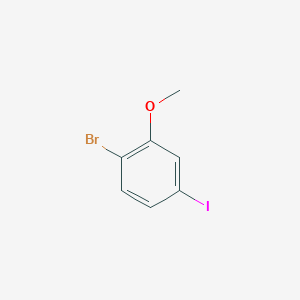

2-Bromo-5-iodoanisole

描述

准备方法

Synthetic Routes and Reaction Conditions:

2-Bromo-5-iodoanisole can be synthesized through various methods. One common synthetic route involves the bromination and iodination of anisole derivatives. For instance, starting from 4-Bromo-3-methoxyaniline , the compound can be synthesized by first converting it to 4-Bromo-3-methoxyphenylamine and then iodinating it to obtain this compound .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves the use of dimethyl sulfate and allyltrimethylsilane as reagents . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions:

2-Bromo-5-iodoanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include n-butyllithium and tetramethylethylenediamine (TMEDA) for lithiation reactions.

Oxidation Reactions: Reagents such as or can be used for oxidation.

Reduction Reactions: Reducing agents like or are commonly used.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Synthesis and Reactivity

The compound can undergo several reactions, including:

- Cross-Coupling Reactions : 2-Bromo-5-iodoanisole is utilized in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

- Bromo-Iodo Exchange : The compound can participate in bromo-iodo exchange reactions, leading to the formation of various derivatives with different functional groups. This property is particularly valuable in medicinal chemistry for generating diverse libraries of compounds .

Pharmaceutical Development

This compound serves as a precursor for synthesizing biologically active compounds. For example, it has been used to create derivatives that exhibit anticancer properties, demonstrating cytotoxic effects against various human cancer cell lines .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative A | HeLa | 2.42 | Induces mitochondrial apoptosis |

| This compound derivative B | A549 | 1.50 | Inhibits topoisomerase activity |

Material Science

In material science, this compound has been explored for its potential in creating novel polymeric materials. Its reactivity allows it to be incorporated into polymer chains through cross-coupling methods, enhancing the properties of the resulting materials for applications in electronics and photonics .

Organic Synthesis

The compound is frequently employed in organic synthesis as a building block for more complex molecules. Its ability to undergo regioselective reactions allows chemists to modify its structure systematically, facilitating the development of new compounds with desired properties .

Case Study 1: Anticancer Agent Development

A study investigated the use of this compound derivatives in developing anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing significant cytotoxicity and potential as therapeutic agents. The study highlighted the importance of structural modifications on biological activity.

Case Study 2: Material Applications

Research focused on incorporating this compound into polymeric systems demonstrated enhanced electrical conductivity and thermal stability. These findings suggest potential applications in the development of advanced materials for electronic devices.

作用机制

The mechanism of action of 2-Bromo-5-iodoanisole involves its ability to undergo various chemical reactions due to the presence of bromine and iodine atoms. These atoms can participate in substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the functional groups introduced during these reactions .

相似化合物的比较

- 2-Bromo-3-iodoanisole

- 4-Bromo-2-iodoanisole

- 4-Bromo-3-iodoanisole

- 3-Bromo-2-iodoanisole

- 2-Bromo-4-iodoanisole

Uniqueness:

2-Bromo-5-iodoanisole is unique due to the specific positions of the bromine and iodine atoms on the anisole ring. This unique arrangement allows it to undergo specific chemical reactions that may not be possible with other similar compounds .

生物活性

2-Bromo-5-iodoanisole (CAS No. 755027-18-0) is a halogenated aromatic compound characterized by the molecular formula and a molecular weight of approximately 312.93 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 312.93 g/mol

- Structure : The compound features a methoxy group () along with bromine and iodine substituents on the aromatic ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that halogenated anisoles exhibit antimicrobial properties. The presence of bromine and iodine can enhance the interaction with microbial membranes, potentially disrupting their integrity.

- Antitumor Effects : Some halogenated compounds have shown promise in inhibiting tumor growth. The unique electronic properties imparted by the bromine and iodine substituents may contribute to this activity by affecting cellular signaling pathways involved in proliferation and apoptosis.

- Anti-inflammatory Properties : There is emerging evidence that halogenated anisoles can modulate inflammatory responses. This could be attributed to their ability to interfere with pro-inflammatory cytokines or other mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Potential inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Studies

-

Antimicrobial Screening :

A study conducted on various halogenated anisoles, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be effective against resistant strains, suggesting its potential as a lead compound for antibiotic development . -

Antitumor Mechanism :

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism was supported by flow cytometry analysis showing increased annexin V staining in treated cells, indicating early apoptotic events . -

Inflammatory Response Modulation :

Research has shown that treatment with this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a potential role for this compound in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Halogenation Effects : The presence of halogens (bromine and iodine) often enhances the lipophilicity and reactivity of organic compounds, allowing for better interaction with biological membranes.

- Cellular Signaling Interference : Compounds like this compound can interfere with key signaling pathways involved in cell growth and inflammation, potentially through modulation of kinase activities or transcription factor activation.

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-iodoanisole, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via halogenation or coupling reactions. A common approach involves sequential functionalization of anisole derivatives. For example, bromination of 5-iodoanisole using bromine in acetic acid or via electrophilic substitution with a brominating agent (e.g., NBS). Alternatively, Ullmann-type coupling between 2-bromoanisole and an iodine source (e.g., CuI catalysis) may be employed . Optimization includes controlling temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading. Purity is typically confirmed by TLC and HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range and methoxy groups at δ ~3.8 ppm. Coupling patterns distinguish substituent positions .

- IR Spectroscopy : C-O (anisole) stretches near 1250 cm⁻¹ and C-Br/C-I vibrations at 500–700 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 297 (M⁺) with isotopic patterns reflecting Br/I .

- Elemental Analysis : Confirm C: ~32.4%, H: ~2.4%, Br: ~26.9%, I: ~42.7% .

Q. What purification strategies are recommended for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use methanol/water or DCM/hexane mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (5–20%) resolves halogenated byproducts. Monitor fractions by TLC (Rf ~0.4–0.6) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) ensure >98% purity for sensitive applications .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Halogenated aromatics may be irritants .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis/purification.

- Waste Disposal : Collect halogenated waste in designated containers for incineration or approved detoxification .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of halogenation in this compound synthesis?

- Methodological Answer :

- Competitive Kinetic Studies : Compare reaction rates of bromination/iodination under varying conditions (e.g., Lewis acids like FeCl₃) to determine electronic vs. steric control .

- DFT Calculations : Model transition states to predict substituent effects on aromatic electrophilic substitution. Correlate with experimental yields .

- Isotopic Labeling : Use deuterated anisole derivatives to track hydrogen migration during halogenation .

Q. What advanced analytical methods resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry determines precise melting points (reported range: 85–90°C) and detects polymorphic forms .

- 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals and confirms substitution patterns .

- Single-Crystal XRD : Resolves structural ambiguities caused by isomerism or impurities .

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos catalysts for coupling efficiency with aryl boronic acids. Iodo groups typically react faster than bromo .

- Solvent Effects : Use toluene/ethanol mixtures (3:1) for solubility and stability of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally) .

Q. What strategies mitigate data reproducibility issues in synthetic protocols for this compound?

- Methodological Answer :

- Open Data Practices : Share raw spectral data and reaction logs via repositories (e.g., Zenodo) to enable peer validation .

- Collaborative Inter-Labs Studies : Coordinate multi-lab syntheses to identify variables (e.g., solvent purity, humidity) affecting yields .

- Machine Learning : Train models on historical reaction data to predict optimal conditions and flag outliers .

属性

IUPAC Name |

1-bromo-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWNWZBTWYPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479672 | |

| Record name | 2-Bromo-5-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755027-18-0 | |

| Record name | 1-Bromo-4-iodo-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755027-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。